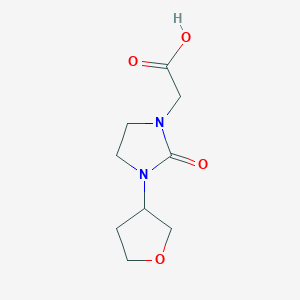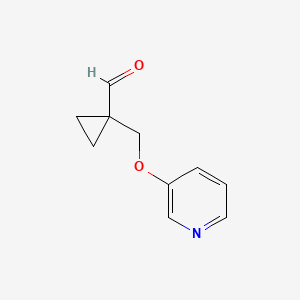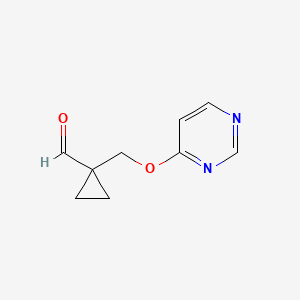
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which this compound is a part of, has been a significant part of organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including 1,2,3-triazoles, have been a focal point in the development of new drugs due to their diverse biological activities. These compounds have been investigated for their potential uses as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents, among other applications. The synthesis of new triazole derivatives continues to attract interest for exploring new therapeutic avenues, particularly in addressing diseases with significant unmet medical needs, such as neglected diseases and antibiotic-resistant bacterial infections (Ferreira et al., 2013).
Advances in Synthetic Methods
Recent advances in the synthesis of 1,2,3-triazoles have been achieved through eco-friendly procedures, including microwave irradiation and the use of recyclable catalysts. These methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact. The development of new synthetic routes and the optimization of existing ones are critical for expanding the availability and diversity of triazole-based compounds for further scientific and pharmaceutical research (de Souza et al., 2019).
Triazole Derivatives as Corrosion Inhibitors
1,2,3-Triazole derivatives have also been studied for their application as corrosion inhibitors for various metals and alloys. These compounds have demonstrated effectiveness in protecting metal surfaces from corrosion in aggressive media, making them valuable for industrial applications where metal durability is a concern. The design and synthesis of triazole-based corrosion inhibitors continue to be an area of active research, with a focus on developing compounds that are both effective and environmentally benign (Hrimla et al., 2021).
Contribution to Polymer Science
The incorporation of triazole rings into polymeric materials has been explored for enhancing the properties of polymers, such as thermal stability, mechanical strength, and ionic conductivity. Triazole derivatives are of particular interest for developing high-performance materials for use in various technological applications, including fuel cells and electronic devices. Research in this area aims to leverage the unique characteristics of triazole rings to create novel polymer materials with superior performance and functionality (Prozorova & Pozdnyakov, 2023).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde”, is an important task of modern organic chemistry .
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-3-6-15-4-1-10(2-5-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQPFDSPQJWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)

![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1480521.png)


![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)
![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)

![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)



